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Introduction
The NCI-H460 cell line, derived from a large cell lung carcinoma, is a cornerstone model in

non-small cell lung cancer (NSCLC) research and is extensively utilized in drug discovery and

development.[1][2] These cells are characterized by their epithelial morphology, adherent

growth, and tumorigenicity in immunodeficient mice.[1][3][4] Genetically, NCI-H460 cells harbor

mutations in key oncogenes such as KRAS and PIK3CA, making them a relevant model for

studying targeted therapies.[1][2] This document provides a comprehensive guide for the

culture and application of NCI-H460 cells in drug testing protocols.

Cell Line Characteristics
A summary of the essential characteristics of the NCI-H460 cell line is provided in the table

below.
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Characteristic Description

Origin
Human, Male, Large Cell Lung Carcinoma,

Pleural Effusion[1]

Morphology Epithelial[1][4]

Growth Properties Adherent[1][4]

Doubling Time Approximately 18-33 hours[1][5]

Karyotype
Hypotriploid with a modal chromosome number

of 57[1]

Key Mutations
KRAS, PIK3CA, p53 (mRNA expression

comparable to normal lung tissue)[1][2][5]

Biosafety Level BSL-1[1][4]

Experimental Protocols
I. NCI-H460 Cell Culture
This section details the standardized procedures for the successful culture of NCI-H460 cells.

1. Required Materials:

Complete Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin.[4]

Thawing: Pre-warmed complete growth medium, sterile conical tubes, water bath at 37°C.

Subculturing: Phosphate-Buffered Saline (PBS), 0.25% Trypsin-EDTA solution, complete

growth medium.

Cryopreservation: Complete growth medium, Dimethyl sulfoxide (DMSO), cryovials.

2. Thawing of Cryopreserved Cells:

Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[1][4]
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Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL

of pre-warmed complete growth medium.

Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells.[6]

Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in

fresh, pre-warmed complete growth medium.

Transfer the cell suspension to a T-75 culture flask.

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Change the medium the following day to remove any residual cryoprotectant.

3. Subculturing:

Subculture NCI-H460 cells when they reach 70-80% confluency.[6]

Aspirate the culture medium from the flask.

Wash the cell monolayer with sterile PBS to remove any residual serum.

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask and incubate at 37°C for 5-15

minutes, or until cells detach.

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Perform a cell count using a hemocytometer or automated cell counter.

Seed new culture flasks at a recommended split ratio of 1:2 to 1:4.[1][4]

Incubate the new cultures at 37°C and 5% CO2.

Renew the culture medium every 2 to 3 days.[4]

4. Cryopreservation:
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Follow steps 2-6 of the subculturing protocol.

Centrifuge the cell suspension and resuspend the pellet in a freezing medium composed of

60% basal medium, 30% FBS, and 10% DMSO.[4]

Aliquot the cell suspension into cryovials at a density of 2 x 10^6 cells/mL.[6]

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

Transfer the vials to liquid nitrogen for long-term storage.[6]

II. Drug Testing Protocols
NCI-H460 cells are a versatile tool for evaluating the efficacy of anti-cancer compounds. Below

are example protocols for common drug testing assays.

1. Cell Viability (MTT) Assay:

This assay measures the metabolic activity of cells as an indicator of cell viability.

Seed NCI-H460 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them

to adhere overnight.

Treat the cells with various concentrations of the test compound and incubate for the desired

duration (e.g., 24, 48, or 72 hours).

Following treatment, add MTT reagent to each well and incubate for 3-4 hours at 37°C.

Remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells.

2. Wound Healing Assay:

This assay assesses cell migration.

Seed NCI-H460 cells in a 6-well plate and grow them to 90% confluency.[7]
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Create a "wound" in the cell monolayer using a sterile pipette tip.[7]

Wash with PBS to remove detached cells and add a fresh medium containing the test

compound.

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).[7]

Measure the change in the wound area over time to quantify cell migration.

3. Transwell Migration Assay:

This assay provides a quantitative measure of cell migration.

Seed NCI-H460 cells (e.g., 1x10^5 cells/well) in the upper chamber of a Transwell plate with

a serum-free medium.[7]

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[7]

Add the test compound to the upper chamber.

Incubate for a specified period (e.g., 24 hours) to allow for cell migration through the porous

membrane.[7]

Remove non-migrated cells from the upper surface of the membrane.

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[7]

Count the number of migrated cells under a microscope.

4. Apoptosis Assay (Annexin V/PI Staining):

This assay distinguishes between viable, apoptotic, and necrotic cells.

Seed NCI-H460 cells in a 6-well plate and treat them with the test compound for the desired

time.

Harvest the cells by trypsinization and wash them with cold PBS.

Resuspend the cells in Annexin V binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the

dark.

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[7]

Data Presentation
Quantitative data from drug testing experiments should be summarized for clarity and

comparison.

Table 1: Example Seeding Densities for NCI-H460 Assays

Assay Plate Format
Seeding Density
(cells/well)

Cell Viability (MTT) 96-well 5,000 - 10,000

Wound Healing 6-well 2 x 10^5[7]

Transwell Migration 24-well 1 x 10^5[7]

Apoptosis (Flow Cytometry) 6-well 2 x 10^5[7]

Table 2: Example Drug Concentrations for NCI-H460 Studies

Drug Concentration Range Reference

Paclitaxel 5.7 nM [8]

Carboplatin 18.0 µM [8]

Luteolin 20, 40, 80 µM [7]

Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for drug testing using NCI-

H460 cells.
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Experimental Workflow for NCI-H460 Drug Testing
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Caption: A flowchart of the NCI-H460 drug testing process.
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PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is frequently activated in NCI-H460 cells and is a common target

for therapeutic intervention.

Simplified PI3K/Akt Signaling Pathway in NCI-H460
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Caption: Key components of the PI3K/Akt signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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